2-[2-(2-methylpropyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]-4-oxo-4H-3,1-benzoxazin-6-yl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(2-methylpropyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]-4-oxo-4H-3,1-benzoxazin-6-yl acetate is a complex organic compound that belongs to the class of carboxylic acid esters This compound is characterized by its intricate molecular structure, which includes multiple functional groups such as dioxo, dihydro, isoindol, and benzoxazin
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2-methylpropyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]-4-oxo-4H-3,1-benzoxazin-6-yl acetate typically involves multi-step organic reactions. One common synthetic route includes the esterification of isobutanol with acetic acid to form isobutyl acetate . This intermediate can then undergo further reactions, such as cyclization and functional group transformations, to yield the final compound. The reaction conditions often require the use of strong acids or bases as catalysts, elevated temperatures, and controlled environments to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and pH, are crucial to achieving high yields and purity. Additionally, purification techniques like distillation, crystallization, and chromatography are employed to isolate the final product from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
2-[2-(2-methylpropyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]-4-oxo-4H-3,1-benzoxazin-6-yl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like hydrogen gas or metal hydrides.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups, typically using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids (e.g., sulfuric acid), bases (e.g., sodium hydroxide), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., lithium aluminum hydride). Reaction conditions such as temperature, solvent choice, and reaction time are carefully optimized to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction could produce alcohols or alkanes. Substitution reactions can result in the formation of various substituted derivatives with different functional groups.
Scientific Research Applications
2-[2-(2-methylpropyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]-4-oxo-4H-3,1-benzoxazin-6-yl acetate has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for research and development.
Medicine: The compound is investigated for its potential therapeutic effects, including its role in drug development and disease treatment.
Mechanism of Action
The mechanism of action of 2-[2-(2-methylpropyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]-4-oxo-4H-3,1-benzoxazin-6-yl acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. For example, it may inhibit or activate certain enzymes, leading to changes in metabolic pathways and cellular functions .
Comparison with Similar Compounds
Similar Compounds
Isobutyl acetate: A common solvent produced from the esterification of isobutanol with acetic acid.
Diisobutyl phthalate: A phthalate ester used as a plasticizer, formed by the esterification of isobutanol and phthalic anhydride.
3,6-bis(2-methylpropyl)-2,5-piperazinedione: An alkaloid with cytotoxic and antimicrobial activities.
Uniqueness
2-[2-(2-methylpropyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]-4-oxo-4H-3,1-benzoxazin-6-yl acetate is unique due to its complex molecular structure and the presence of multiple functional groups
Properties
Molecular Formula |
C22H18N2O6 |
---|---|
Molecular Weight |
406.4 g/mol |
IUPAC Name |
[2-[2-(2-methylpropyl)-1,3-dioxoisoindol-5-yl]-4-oxo-3,1-benzoxazin-6-yl] acetate |
InChI |
InChI=1S/C22H18N2O6/c1-11(2)10-24-20(26)15-6-4-13(8-16(15)21(24)27)19-23-18-7-5-14(29-12(3)25)9-17(18)22(28)30-19/h4-9,11H,10H2,1-3H3 |
InChI Key |
RDFRABBPWHHEQX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C(=O)C2=C(C1=O)C=C(C=C2)C3=NC4=C(C=C(C=C4)OC(=O)C)C(=O)O3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.